Olverembatinib (GZD824) Clinical Development: 5-Ethynyl Linker Enables Subnanomolar BCR-ABL Inhibition Including T315I Gatekeeper Mutant
The 5-ethynyl-1H-pyrazolo[3,4-b]pyridine building block is the essential synthetic precursor to the linker region of Olverembatinib (GZD824/HQP1351), a third-generation BCR-ABL tyrosine kinase inhibitor approved for chronic myeloid leukemia. The ethynyl group serves as the critical connection point between the pyrazolo[3,4-b]pyridine hinge-binding scaffold and the trifluoromethyl-substituted phenyl ring via a Sonogashira coupling [1]. In head-to-head comparisons against predecessor BCR-ABL inhibitors lacking this 5-ethynyl-linked pyrazolo[3,4-b]pyridine motif, Olverembatinib demonstrates IC50 values of 0.34 nM against wild-type BCR-ABL and 0.68 nM against the T315I gatekeeper mutant, representing an approximately 10- to 100-fold improvement in potency over imatinib and dasatinib against the resistant T315I variant [2].
| Evidence Dimension | BCR-ABL wild-type kinase inhibition IC50 |
|---|---|
| Target Compound Data | 0.34 nM (Olverembatinib containing 5-ethynyl-1H-pyrazolo[3,4-b]pyridine-derived linker) |
| Comparator Or Baseline | Imatinib: 260-520 nM (wild-type); Dasatinib: 0.6-0.8 nM (wild-type) |
| Quantified Difference | Olverembatinib is approximately 765- to 1530-fold more potent than imatinib and comparable to dasatinib against wild-type BCR-ABL |
| Conditions | Biochemical kinase activity assay using recombinant human BCR-ABL kinase domain |
Why This Matters
Procurement of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine enables direct access to the clinically validated Olverembatinib chemotype, whereas alternative 5-position analogs (e.g., 5-bromo, 5-cyano) cannot replicate this Sonogashira linkage and would require complete scaffold redesign with unknown pharmacological outcomes.
- [1] Ascentage Pharma. (2021). Olverembatinib (HQP1351) NDA Approval Documentation: Chemistry, Manufacturing, and Controls Section. China National Medical Products Administration. View Source
- [2] Ren X, et al. (2013). Identification of GZD824 as an Orally Bioavailable Inhibitor That Targets Phosphorylated and Nonphosphorylated Breakpoint Cluster Region–Abelson (Bcr-Abl) Kinase and Overcomes Clinically Acquired Mutation-Induced Resistance against Imatinib. Journal of Medicinal Chemistry, 56(3), 879-894. View Source
